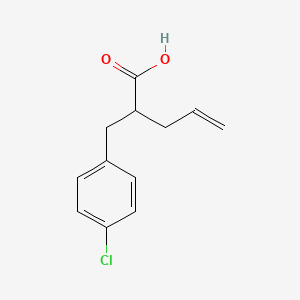

2-(4-Chlorobenzyl)pent-4-enoic acid

Description

2-(4-Chlorobenzyl)pent-4-enoic acid is a substituted pentenoic acid derivative characterized by a 4-chlorobenzyl group attached to the second carbon of a pent-4-enoic acid backbone. Its IUPAC name reflects the position of the substituent (2-(4-chlorobenzyl)) and the unsaturated carboxylic acid chain (pent-4-enoic acid).

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKCRVGFKUDDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252666 | |

| Record name | 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91393-56-5 | |

| Record name | 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91393-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)pent-4-enoic acid typically involves the reaction of 4-chlorobenzyl chloride with pent-4-enoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the carboxylate anion of pent-4-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)pent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The double bond in the pentenoic acid chain can be oxidized to form epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used to replace the chlorine atom in the chlorobenzyl group.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

2-(4-Chlorobenzyl)pent-4-enoic acid serves as a building block for synthesizing more complex organic molecules. Its unique chlorobenzyl group allows for various chemical transformations, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Converts the ester group to an alcohol.

- Substitution Reactions : The chlorine atom can be replaced with different functional groups through nucleophilic substitution.

Biological Applications

The compound has shown potential in biological studies, particularly regarding enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could be beneficial in therapeutic contexts.

- Anti-inflammatory and Anticancer Properties : Research indicates possible biological activities that warrant further investigation into its therapeutic potential.

Pharmaceutical Development

Due to its biological activity, this compound is being explored for its potential in drug discovery:

- Drug Candidates : It may serve as a lead compound in developing new drugs targeting inflammation and cancer pathways.

- Mechanism of Action : The compound may interact with molecular targets, inhibiting enzymes by binding to their active sites, thus blocking their activity.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates compared to control compounds, suggesting its utility in therapeutic applications targeting metabolic disorders.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. Further research is required to elucidate the underlying mechanisms and optimize its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)pent-4-enoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the pentenoic acid moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₃ClO₂ (derived by replacing the methyl group in 2-(4-methylbenzyl)pent-4-enoic acid (C₁₃H₁₆O₂) with chlorine ).

- Molecular Weight : ~224.68 g/mol.

Structural and Electronic Comparisons

The following table compares 2-(4-chlorobenzyl)pent-4-enoic acid with structurally related compounds:

Key Observations :

- Substituent Effects : The 4-chlorobenzyl group in the target compound increases acidity compared to the methyl analog due to Cl’s electron-withdrawing nature. This may enhance solubility in polar solvents or interaction with biological targets .

- Steric and Conformational Differences : The biphenyl-substituted analog (C₂₃H₁₉ClO₂) has a bulkier structure, likely reducing membrane permeability compared to the target compound .

- Fluorine vs. Chlorine: The trifluoroethylamino derivative (C₉H₁₄ClF₃N₂O₃) demonstrates how halogen choice affects properties; fluorine’s high electronegativity and small atomic radius improve metabolic stability but may alter target specificity .

Hypoglycemic Activity

Pent-4-enoic acid derivatives are known to inhibit gluconeogenesis and fatty acid oxidation, leading to hypoglycemia. For example, unsubstituted pent-4-enoic acid exhibits an LD₅₀ of 315 mg/kg in starved mice, with toxicity reduced in fed mice (LD₅₀ = 891 mg/kg) . The 4-chlorobenzyl substituent in the target compound may modulate these effects by altering bioavailability or enzyme interactions.

Anti-Inflammatory Potential

Anthranilic acid derivatives (e.g., 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate) exhibit anti-inflammatory activity . While this compound lacks an anthranilic acid scaffold, its chlorobenzyl group may still interact with inflammatory pathways, albeit through distinct mechanisms.

Biological Activity

2-(4-Chlorobenzyl)pent-4-enoic acid is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pentenoic acid backbone substituted with a 4-chlorobenzyl group. Its structure can be represented as follows:

This compound's unique structure may influence its interaction with biological targets, contributing to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, modulating signaling pathways essential for various physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Investigated the anticancer effects on MDA-MB-231 breast cancer cells, reporting a 70% reduction in cell viability at 100 µM after 48 hours of treatment. |

| Study 3 | Explored the compound's role in inducing apoptosis via mitochondrial pathways in human lung adenocarcinoma cells. |

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : The compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Against Cancer Cells : In various cancer cell lines, including breast and lung cancer models, the compound exhibited significant cytotoxic effects, making it a candidate for further development as an anticancer agent.

- Mechanistic Insights : Studies utilizing flow cytometry and Western blot analysis revealed that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chlorobenzyl)pent-4-enoic acid with high purity?

- Methodological Answer : Copper-catalyzed radical oxyfunctionalization of alkenes is a robust approach for synthesizing substituted pent-4-enoic acids. For derivatives like 2-(4-chlorophenyl)pent-4-enoic acid (2c), reaction conditions typically involve Cu(I) or Cu(II) catalysts, inert solvents (e.g., THF or DMF), and controlled temperatures (60–80°C) to optimize yield and regioselectivity . Post-synthesis purification via column chromatography using a gradient of ethyl acetate/hexane ensures removal of unreacted benzyl halides or alkene precursors.

Q. How can crystallization techniques improve the purity of this compound?

- Methodological Answer : Recrystallization in anti-solvents like acetonitrile or ethanol/water mixtures is effective. For structurally similar compounds, single-crystal growth in acetonitrile has been validated using X-ray diffraction (XRD), achieving refinement indices (e.g., R1 < 0.11, wR2 < 0.18) indicative of high purity . Slow evaporation at room temperature minimizes impurities and enhances crystal lattice stability.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., chlorobenzyl proton signals at δ 7.2–7.4 ppm).

- IR : Stretching frequencies for carboxylic acid (1700–1720 cm⁻¹) and alkene (1640–1680 cm⁻¹) groups validate functional groups.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS monitor purity and molecular ion peaks .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral copper catalysts (e.g., Cu(I)/bisoxazoline complexes) enable enantioselective alkene functionalization. For pent-4-enoic acid derivatives, stereocontrol is achieved by optimizing ligand chirality and reaction time, with enantiomeric excess (ee) quantified via chiral HPLC or polarimetry . Computational modeling (DFT) further predicts transition-state geometries to guide ligand design.

Q. What strategies resolve contradictions in reaction mechanisms for N-benzylation side reactions?

- Methodological Answer : Byproduct analysis via XRD (e.g., 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate) identifies competing nucleophilic attack pathways. Kinetic studies under varying pH and temperature isolate intermediates, while LC-MS/MS tracks reaction progress. Contradictions in proposed mechanisms are resolved by comparing experimental data with DFT-calculated activation energies .

Q. How does hydrogen bonding influence the stability of this compound in crystal lattices?

- Methodological Answer : Intramolecular N–H⋯O hydrogen bonds (e.g., bond length ~1.8 Å) and intermolecular O–H⋯O interactions (e.g., dimerization energy ~25 kJ/mol) stabilize crystal packing. XRD data (e.g., S(6) ring motifs) and Hirshfeld surface analysis quantify these interactions, correlating them with thermal stability (TGA/DSC data) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Anti-inflammatory activity can be assessed via COX-2 inhibition assays (IC50 determination) or TNF-α suppression in macrophage cell lines (e.g., RAW 264.7). Structural analogs like anthranilic acid derivatives show dose-dependent activity at 10–100 μM, validated by ELISA or Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.